molecular formula C12H15ClN2O2 B11058215 2-methyl-N-{[(3-methylphenyl)carbamoyl]oxy}propanimidoyl chloride

2-methyl-N-{[(3-methylphenyl)carbamoyl]oxy}propanimidoyl chloride

Cat. No.: B11058215
M. Wt: 254.71 g/mol
InChI Key: JDHTWBLVIOBGGM-UHFFFAOYSA-N
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Description

2-methyl-N-{[(3-methylphenyl)carbamoyl]oxy}propanimidoyl chloride is an organic compound with the molecular formula C12H15ClN2O2 It is a derivative of carbamic acid and is characterized by the presence of a carbamoyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[(3-methylphenyl)carbamoyl]oxy}propanimidoyl chloride typically involves the reaction of 3-methylphenyl isocyanate with 2-methylpropanimidoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[(3-methylphenyl)carbamoyl]oxy}propanimidoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carbamic acid derivative.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction is usually carried out in aqueous acidic or basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted carbamates.

    Hydrolysis: The major product is the carbamic acid derivative.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-N-{[(3-methylphenyl)carbamoyl]oxy}propanimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive carbamoyl group.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[(3-methylphenyl)carbamoyl]oxy}propanimidoyl chloride involves the formation of a covalent bond between the carbamoyl group and a nucleophilic site on the target molecule. This can lead to the inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways involved depend on the particular application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-phenylcarbamoyl chloride: This compound is similar in structure but lacks the 2-methylpropanimidoyl group.

    2-Methyl-N-{[(3-trifluoromethylphenyl)carbamoyl]oxy}propanimidoyl chloride: This compound has a trifluoromethyl group instead of a methyl group on the phenyl ring.

Uniqueness

2-methyl-N-{[(3-methylphenyl)carbamoyl]oxy}propanimidoyl chloride is unique due to the presence of both the 2-methylpropanimidoyl and 3-methylphenyl groups. This combination of functional groups can impart specific reactivity and properties that are not observed in similar compounds.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

[(1-chloro-2-methylpropylidene)amino] N-(3-methylphenyl)carbamate

InChI

InChI=1S/C12H15ClN2O2/c1-8(2)11(13)15-17-12(16)14-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,14,16)

InChI Key

JDHTWBLVIOBGGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)ON=C(C(C)C)Cl

Origin of Product

United States

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